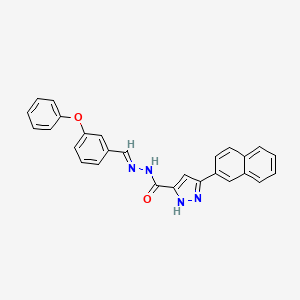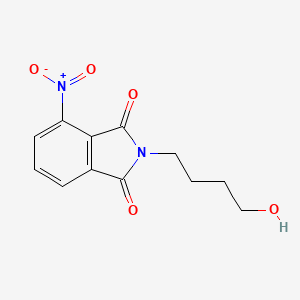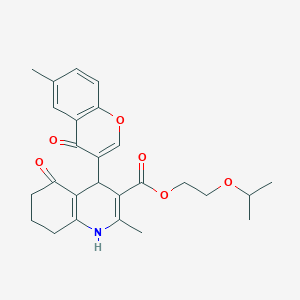![molecular formula C25H28ClN7O3 B11671603 2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The chlorophenyl and morpholine groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, derivatives of this compound may be investigated for their potential as drugs. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: A triazine derivative with similar structural features.
2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Another triazine compound with multiple morpholine groups.
Uniqueness
The uniqueness of 2-[(2E)-2-({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H28ClN7O3 |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H28ClN7O3/c26-21-6-4-19(5-7-21)18-36-22-3-1-2-20(16-22)17-27-31-23-28-24(32-8-12-34-13-9-32)30-25(29-23)33-10-14-35-15-11-33/h1-7,16-17H,8-15,18H2,(H,28,29,30,31)/b27-17+ |
InChI Key |
PZRIHYULWOIXOX-WPWMEQJKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671520.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate](/img/structure/B11671539.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
